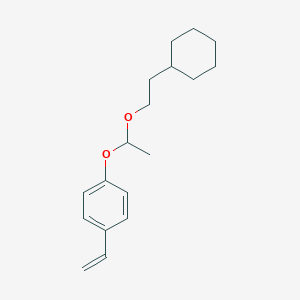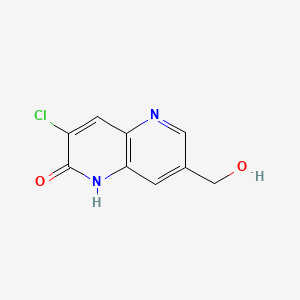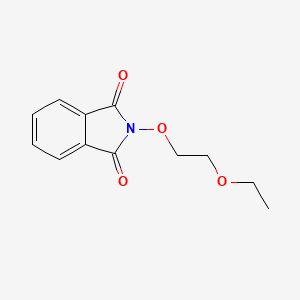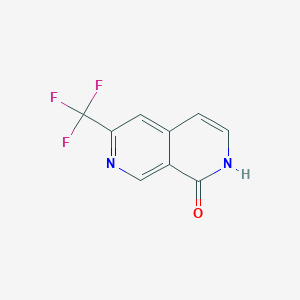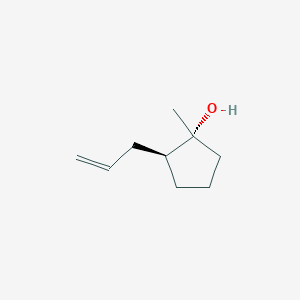
(1R,2S)-2-Allyl-1-methylcyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Allyl-1-methylcyclopentanol is a chiral alcohol with a cyclopentane ring substituted with an allyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Allyl-1-methylcyclopentanol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Allylation: Introduction of the allyl group can be achieved through allylation reactions using reagents such as allyl bromide in the presence of a base.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.
Reduction: The final step involves the reduction of the intermediate to obtain the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as alkanes or alkenes, using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the allyl or methyl positions, leading to the formation of various substituted cyclopentanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base, methyl iodide in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Substituted cyclopentanol derivatives.
Applications De Recherche Scientifique
Chemistry: (1R,2S)-2-Allyl-1-methylcyclopentanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions and stereoselectivity.
Medicine: Potential applications in medicinal chemistry include the development of chiral drugs and pharmaceuticals. Its derivatives may exhibit biological activity and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Allyl-1-methylcyclopentanol depends on its specific application. In enzymatic reactions, the compound may interact with active sites of enzymes, leading to stereoselective transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Isopropyl-5-methylcyclohexanol
Comparison: (1R,2S)-2-Allyl-1-methylcyclopentanol is unique due to its specific substitution pattern and stereochemistry
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(1R,2S)-1-methyl-2-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-8-6-4-7-9(8,2)10/h3,8,10H,1,4-7H2,2H3/t8-,9-/m1/s1 |
Clé InChI |
LZHVTIHKEXVSPI-RKDXNWHRSA-N |
SMILES isomérique |
C[C@]1(CCC[C@H]1CC=C)O |
SMILES canonique |
CC1(CCCC1CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



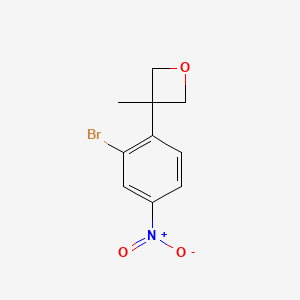
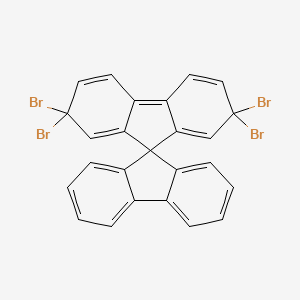
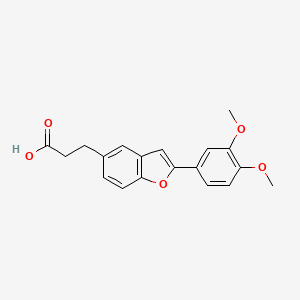

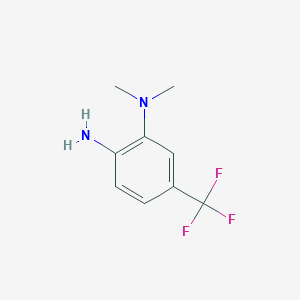
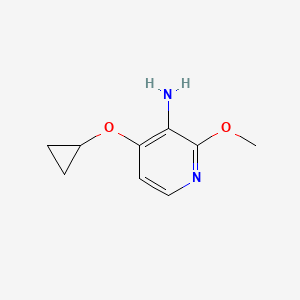
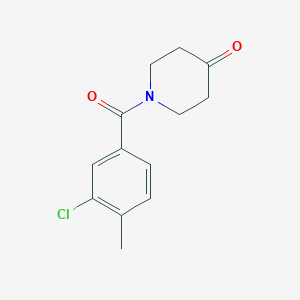
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)

